molecular formula C17H23Cl2NO2 B3065295 Lupinine p-chlorobenzoicacid ester hydrochloride CAS No. 362495-17-8

Lupinine p-chlorobenzoicacid ester hydrochloride

Cat. No.: B3065295
CAS No.: 362495-17-8
M. Wt: 344.3 g/mol
InChI Key: MVPBNXKHOPPGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lupinine p-chlorobenzoicacid ester hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of lupinine, a quinolizidine alkaloid found in the genus Lupinus. This compound is particularly valued for its unique properties, which make it useful in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lupinine p-chlorobenzoicacid ester hydrochloride typically involves the esterification of lupinine with p-chlorobenzoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of an acid catalyst and a suitable solvent to facilitate the esterification process. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Lupinine p-chlorobenzoicacid ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the p-chlorobenzoic acid moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Lupinine p-chlorobenzoicacid ester hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a substrate in enzymatic studies.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic applications, including its role as an acetylcholinesterase inhibitor.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Lupinine p-chlorobenzoicacid ester hydrochloride involves its interaction with acetylcholinesterase enzymes. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission and muscle function .

Comparison with Similar Compounds

    Lupinine: The parent compound, known for its alkaloid properties.

    Epilupinine: A stereoisomer of lupinine with similar biological activity.

    Lupanine: Another quinolizidine alkaloid with distinct pharmacological properties.

Uniqueness: Lupinine p-chlorobenzoicacid ester hydrochloride is unique due to its ester linkage with p-chlorobenzoic acid, which imparts specific chemical and biological properties. This modification enhances its utility in various research applications compared to its parent compound and other similar alkaloids .

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2.ClH/c18-15-8-6-13(7-9-15)17(20)21-12-14-4-3-11-19-10-2-1-5-16(14)19;/h6-9,14,16H,1-5,10-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPBNXKHOPPGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331393
Record name Lupinine p-chlorobenzoicacid ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362495-17-8
Record name Lupinine p-chlorobenzoicacid ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lupinine p-chlorobenzoicacid ester hydrochloride
Reactant of Route 2
Reactant of Route 2
Lupinine p-chlorobenzoicacid ester hydrochloride
Reactant of Route 3
Reactant of Route 3
Lupinine p-chlorobenzoicacid ester hydrochloride
Reactant of Route 4
Reactant of Route 4
Lupinine p-chlorobenzoicacid ester hydrochloride
Reactant of Route 5
Reactant of Route 5
Lupinine p-chlorobenzoicacid ester hydrochloride
Reactant of Route 6
Reactant of Route 6
Lupinine p-chlorobenzoicacid ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.